molecular formula C22H23N3O4S B3606620 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole

Cat. No.: B3606620
M. Wt: 425.5 g/mol
InChI Key: XKBUFTNAFINIPS-UHFFFAOYSA-N
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Description

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfanyl group, a dioxolane ring, a nitro group, and a phenyl-substituted indazole core

Preparation Methods

The synthesis of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole typically involves several steps, including the formation of the indazole core, the introduction of the nitro group, and the attachment of the cyclohexylsulfanyl and dioxolane groups. Common synthetic routes and reaction conditions include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Attachment of Cyclohexylsulfanyl Group: This step often involves the use of thiolating agents to introduce the cyclohexylsulfanyl group.

    Formation of the Dioxolane Ring: This can be achieved through acetalization reactions involving diols and aldehydes or ketones.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as using scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indazole rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions can include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA or RNA function.

Comparison with Similar Compounds

4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole can be compared with other similar compounds, such as:

    4-(methylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole: This compound has a methylsulfanyl group instead of a cyclohexylsulfanyl group, which may affect its chemical and biological properties.

    4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-amino-1-phenyl-1H-indazole:

    4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-(4-methylphenyl)-1H-indazole: This compound has a methyl-substituted phenyl group, which may alter its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-cyclohexylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,17,22H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBUFTNAFINIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC(=CC3=C2C(=NN3C4=CC=CC=C4)C5OCCO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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